molecular formula C6H13NOS2 B13009917 N-(2-(Methylsulfinyl)ethyl)thietan-3-amine

N-(2-(Methylsulfinyl)ethyl)thietan-3-amine

Cat. No.: B13009917
M. Wt: 179.3 g/mol
InChI Key: KYYVNDCHZHOGRF-UHFFFAOYSA-N
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Description

N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is a chemical compound with the molecular formula C6H13NOS2 This compound features a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with a methylsulfinyl-containing reagent. One common method is the nucleophilic substitution reaction where thietan-3-amine reacts with methylsulfinyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methylsulfinyl)ethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding thietane derivative without the sulfinyl group.

    Substitution: Formation of various substituted thietane derivatives depending on the reagent used.

Scientific Research Applications

N-(2-(Methylsulfinyl)ethyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Methylsulfinyl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may interact with neurotransmitter systems in the brain, influencing serotoninergic, adrenergic, and GABA-ergic pathways . This interaction can lead to various physiological effects, including potential antidepressant activity.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: Lacks the methylsulfinyl group, making it less reactive in certain chemical reactions.

    N-(2-(Methylthio)ethyl)thietan-3-amine: Contains a methylthio group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.

Uniqueness

N-(2-(Methylsulfinyl)ethyl)thietan-3-amine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13NOS2

Molecular Weight

179.3 g/mol

IUPAC Name

N-(2-methylsulfinylethyl)thietan-3-amine

InChI

InChI=1S/C6H13NOS2/c1-10(8)3-2-7-6-4-9-5-6/h6-7H,2-5H2,1H3

InChI Key

KYYVNDCHZHOGRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCNC1CSC1

Origin of Product

United States

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